molecular formula C20H28AuClP+ B14883316 Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium

Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium

Cat. No.: B14883316
M. Wt: 531.8 g/mol
InChI Key: MZMOUYZCJIFYAH-UHFFFAOYSA-N
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Description

Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium is a compound that features a gold atom coordinated with a phosphine ligand. This compound is notable for its applications in catalysis and organic synthesis, particularly in reactions involving gold catalysis. The presence of the ditert-butyl and phenyl groups provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium typically involves the reaction of gold chloride with ditert-butyl-(2-phenylphenyl)phosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium involves the coordination of the gold center with substrates, facilitating various catalytic processes. The ditert-butyl and phenyl groups provide steric hindrance, which can influence the selectivity of the reactions. The gold center can undergo oxidative addition and reductive elimination, key steps in many catalytic cycles[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium is unique due to its specific ligand environment, which provides a balance of steric hindrance and electronic properties. This balance makes it particularly effective in certain catalytic applications where selectivity and reactivity are crucial .

Properties

Molecular Formula

C20H28AuClP+

Molecular Weight

531.8 g/mol

IUPAC Name

chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium

InChI

InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1;

InChI Key

MZMOUYZCJIFYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au]

Origin of Product

United States

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